molecular formula C6H3Cl3O2 B1581086 2,4,6-Trichlororesorcinol CAS No. 26378-73-4

2,4,6-Trichlororesorcinol

Cat. No.: B1581086
CAS No.: 26378-73-4
M. Wt: 213.4 g/mol
InChI Key: NHOATJNESSAPCQ-UHFFFAOYSA-N
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Description

2,4,6-Trichlororesorcinol is a chlorinated derivative of resorcinol, a dihydroxybenzene. Its molecular formula is C6H3Cl3O2, and it is known for its applications in various fields due to its unique chemical properties .

Mechanism of Action

Target of Action

Resorcinol derivatives have been known to interact with various proteins within cells

Mode of Action

It is known that resorcinol derivatives can undergo various reactions, such as acylation . In the case of 2,4,6-Trichlororesorcinol, it is likely that similar reactions occur, leading to changes in the compound and its targets. The acylation reaction is suggested to occur through the para position of the aromatic ring .

Biochemical Pathways

A study on the degradation of 2,4,6-trichlorophenol, a similar compound, by ralstonia eutropha jmp134, suggests that 2,4,6-trichlorophenol is transformed to 2-chloromaleylacetate by enzymes . It is possible that this compound may affect similar pathways.

Pharmacokinetics

The compound’s molecular weight of 213446 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Resorcinol derivatives have been known to affect cell proliferation, migration, differentiation, and apoptosis . It is possible that this compound may have similar effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as buffers, could also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichlororesorcinol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can act as both a substrate and an inhibitor for these enzymes, affecting their catalytic activity. Additionally, 2,4,6-trichlorobenzene-1,3-diol has been observed to bind with glutathione S-transferase, an enzyme involved in detoxification processes, thereby influencing the conjugation and elimination of toxic substances from the body .

Cellular Effects

The effects of 2,4,6-trichlorobenzene-1,3-diol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Furthermore, 2,4,6-trichlorobenzene-1,3-diol affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2,4,6-trichlorobenzene-1,3-diol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to structural and functional changes. The compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 2,4,6-trichlorobenzene-1,3-diol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Chemical Reactions Analysis

2,4,6-Trichlororesorcinol undergoes various types of chemical reactions, including:

Scientific Research Applications

2,4,6-Trichlororesorcinol has several scientific research applications:

Comparison with Similar Compounds

2,4,6-Trichlororesorcinol can be compared with other chlorinated resorcinol derivatives, such as 2,4-dichlororesorcinol and 4,6-dichlororesorcinol. These compounds share similar chemical structures but differ in the number and positions of chlorine atoms. The unique properties of this compound, such as its higher degree of chlorination, contribute to its distinct reactivity and applications .

Properties

IUPAC Name

2,4,6-trichlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOATJNESSAPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180978
Record name 2,4,6-Trichlororesorcinol
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Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26378-73-4
Record name 2,4,6-Trichlororesorcinol
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Record name 2,4,6-Trichlororesorcinol
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Record name 2,6-Trichlororesorcinol
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Record name 2,4,6-Trichlororesorcinol
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Record name 2,4,6-trichlororesorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4,6-Trichlororesorcinol formed during pulp bleaching, and how does this relate to its structure?

A1: this compound has been identified as a product of the chlorination of eucalypt kraft pulp. [] This process, using chlorine (C) or chlorine dioxide (D) treatments, generates various chlorinated phenols, including this compound. Its formation suggests the presence of resorcinol structures within the lignin or extractives of eucalypt wood, which are subsequently chlorinated during the bleaching process.

Q2: What is notable about the reactivity of resorcinol and its chlorinated derivatives with monochloramine?

A2: Resorcinol and its chlorinated derivatives, including this compound, exhibit reactivity with monochloramine (NH2Cl). [] This reaction proceeds through a common pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, which undergoes ring-opening and further reactions with monochloramine and water. Interestingly, this reaction pathway generates relatively low amounts of chloroform compared to reactions with sodium hypochlorite (NaOCl).

Q3: What is unique about the solid-state structure of this compound?

A3: this compound exists as a monohydrate in its solid form, even after sublimation. [] This persistent hydration suggests strong interactions between the water molecule and the trichlororesorcinol structure, likely through hydrogen bonding with the hydroxyl and/or chlorine substituents.

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